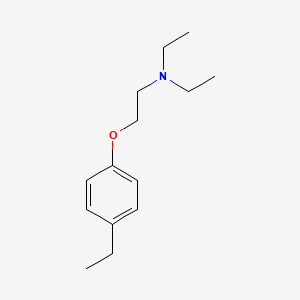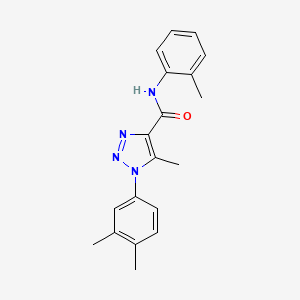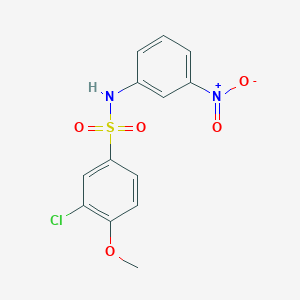![molecular formula C15H20N2O4 B5844182 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as IBCPPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic and diagnostic applications. IBCPPA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects are being studied extensively.
Mecanismo De Acción
The mechanism of action of 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to inhibit the activity of dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism and immune function.
Biochemical and Physiological Effects:
4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of glucose metabolism, and the regulation of immune function. Additionally, 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid is relatively stable and easy to synthesize. However, one limitation is its potential toxicity, which must be carefully evaluated in vitro and in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid. One area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and the specific enzymes it targets. Finally, the development of new diagnostic applications using 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, such as imaging of reactive oxygen species, could have important clinical implications.
Métodos De Síntesis
The synthesis of 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid involves the reaction of isobutylamine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group and coupling with 4-oxobutanoic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been used in various scientific research applications, including drug discovery, cancer research, and diagnostics. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been used as a fluorescent probe for detecting reactive oxygen species in cells, which has implications for diagnostic imaging.
Propiedades
IUPAC Name |
4-[4-(2-methylpropylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)9-16-15(21)11-3-5-12(6-4-11)17-13(18)7-8-14(19)20/h3-6,10H,7-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCPGEWFFIJNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)




![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)